molecular formula C10H7Cl2NO B13987438 1,7-Dichloro-6-methoxyisoquinoline CAS No. 630423-28-8

1,7-Dichloro-6-methoxyisoquinoline

Cat. No.: B13987438
CAS No.: 630423-28-8
M. Wt: 228.07 g/mol
InChI Key: GFXSTTQNVOLESP-UHFFFAOYSA-N
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Description

1,7-Dichloro-6-methoxyisoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dichloro-6-methoxyisoquinoline typically involves the chlorination of 6-methoxyisoquinoline. One common method is the reaction of 6-methoxyisoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloro-6-methoxyisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline aldehydes or carboxylic acids.

    Reduction: Formation of dihydroisoquinoline derivatives.

Scientific Research Applications

1,7-Dichloro-6-methoxyisoquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,7-Dichloro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-6-methoxyisoquinoline
  • 1,3-Dichloro-6-methylisoquinoline
  • 1-Chloro-6-methoxyisoquinoline

Comparison

1,7-Dichloro-6-methoxyisoquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity Compared to 1,3-Dichloro-6-methoxyisoquinoline, the 1,7-isomer may exhibit different chemical properties and reactivity patterns due to the different spatial arrangement of substituents

Properties

CAS No.

630423-28-8

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1,7-dichloro-6-methoxyisoquinoline

InChI

InChI=1S/C10H7Cl2NO/c1-14-9-4-6-2-3-13-10(12)7(6)5-8(9)11/h2-5H,1H3

InChI Key

GFXSTTQNVOLESP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2Cl)Cl

Origin of Product

United States

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